Nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate): is a chemical compound with the molecular formula C27H48N4O6 and a molecular weight of 524.69 g/mol . It is also known by its CAS number 93918-79-7 . This compound appears as a white to nearly white solid and is stable at room temperature . It is soluble in organic solvents and is commonly used as a catalyst, coordination reagent, or intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate) typically involves the reaction of nitrilotriacetic acid with cyclohexyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to prevent side reactions . The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate) involves similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs . The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate) undergoes various types of chemical reactions, including:
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0-5°C.
Substitution: Sodium iodide in acetone at reflux temperature.
Major Products Formed:
Scientific Research Applications
Nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and condensation reactions.
Biology: Employed as a coordination reagent in the study of metal ion interactions with biological molecules.
Industry: Utilized as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate) involves its ability to coordinate with metal ions through its nitrogen and oxygen atoms . This coordination forms stable complexes that can facilitate various chemical reactions . The molecular targets include metal ions such as copper, zinc, and iron, which are essential for many biological processes . The pathways involved include the formation of coordination complexes that can enhance the reactivity of the metal ions .
Comparison with Similar Compounds
Nitrilotriacetic acid tris(cyclohexylcarbamate): Similar structure but lacks the ethane linkage.
Ethylenediaminetetraacetic acid tris(cyclohexylcarbamate): Contains an additional ethylene linkage.
Diethylenetriaminepentaacetic acid tris(cyclohexylcarbamate): Contains an additional amine group.
Uniqueness: Nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate) is unique due to its specific ethane linkage, which provides distinct coordination properties and reactivity compared to other similar compounds . This uniqueness makes it particularly useful in applications requiring precise coordination and stability .
Properties
CAS No. |
93918-79-7 |
---|---|
Molecular Formula |
C27H48N4O6 |
Molecular Weight |
524.7 g/mol |
IUPAC Name |
2-[bis[2-(cyclohexylcarbamoyloxy)ethyl]amino]ethyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C27H48N4O6/c32-25(28-22-10-4-1-5-11-22)35-19-16-31(17-20-36-26(33)29-23-12-6-2-7-13-23)18-21-37-27(34)30-24-14-8-3-9-15-24/h22-24H,1-21H2,(H,28,32)(H,29,33)(H,30,34) |
InChI Key |
WNYZYIPFDSURGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)OCCN(CCOC(=O)NC2CCCCC2)CCOC(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.